7-Bromo-2-iodo-5-azaindole

Sequential Cross-Coupling Suzuki-Miyaura Chemoselectivity

Medicinal chemistry teams advancing kinase inhibitor programs require a 5-azaindole scaffold that supports sequential, chemoselective functionalization. 7-Bromo-2-iodo-5-azaindole directly addresses this need by providing a single, dual-halogenated intermediate that eliminates protecting-group steps. - Orthogonal C-I (2-position) and C-Br (7-position) bonds enable precisely ordered Suzuki-Miyaura couplings. - The 5-azaindole core is a recognized bioisostere for indole/purine, allowing fine-tuning of solubility, pKa, and lipophilicity. - Streamlines SAR library synthesis; reduces synthetic steps vs. mono-halogenated alternatives. Supplied as a research-grade building block with reliable global logistics.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
Cat. No. B8241662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-iodo-5-azaindole
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(NC2=C(C=NC=C21)Br)I
InChIInChI=1S/C7H4BrIN2/c8-5-3-10-2-4-1-6(9)11-7(4)5/h1-3,11H
InChIKeyFUTFGSCDVNIFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-iodo-5-azaindole: Procurement Rationale for a Dual-Halogenated 5-Azaindole Synthon


7-Bromo-2-iodo-5-azaindole (CAS 1260386-65-9) is a dihalogenated heterocyclic building block based on the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold [1]. The 5-azaindole core is a well-established privileged structure in medicinal chemistry, acting as a bioisostere for indole and purine systems, and is frequently used in the design of kinase inhibitors [2][3]. The strategic placement of bromine at the 7-position and iodine at the 2-position confers the unique synthetic utility of this compound.

Why 7-Bromo-2-iodo-5-azaindole Cannot Be Replaced by Mono- or Other Dihalogenated Azaindoles


Generic substitution of 7-Bromo-2-iodo-5-azaindole with analogs like 7-bromo-5-azaindole, 2-iodo-5-azaindole, or other dihalogenated regioisomers fails due to a confluence of orthogonal reactivity and regioisomer-specific biological activity. The C(sp²)–I bond is significantly more reactive than the C(sp²)–Br bond in palladium-catalyzed cross-couplings, enabling a precise, sequential functionalization strategy that is inaccessible to mono-halogenated counterparts . Furthermore, the position of the nitrogen atom within the 5-azaindole core dictates unique hydrogen-bonding interactions with biological targets, distinguishing it from 4-, 6-, and 7-azaindoles and influencing critical drug-like properties such as solubility, pKa, and lipophilicity [1]. A different dihalogenated regioisomer, such as 5-bromo-3-iodo-7-azaindole, provides a distinct substitution pattern and is a 7-azaindole derivative, not a 5-azaindole, precluding it from being a direct substitute in projects requiring the specific 5-azaindole pharmacophore [2].

Quantitative Evidence of 7-Bromo-2-iodo-5-azaindole Differentiation: Reactivity and Selectivity


Sequential Cross-Coupling Selectivity: C2-I vs. C7-Br Reactivity

The primary differentiator is the orthogonal reactivity of the C2-I and C7-Br bonds. In palladium-catalyzed cross-coupling reactions, the C(sp²)–I bond undergoes oxidative addition far more rapidly than the C(sp²)–Br bond . This inherent chemoselectivity, grounded in established bond dissociation energies (C–I ≈ 53 kcal/mol vs. C–Br ≈ 67 kcal/mol for aryl halides), allows for the site-selective functionalization of the 2-position, followed by subsequent reaction at the 7-position [1]. Mono-halogenated analogs (e.g., 7-Bromo-5-azaindole or 2-Iodo-5-azaindole) inherently lack this capacity for orthogonal, stepwise diversification.

Sequential Cross-Coupling Suzuki-Miyaura Chemoselectivity

Regioisomer-Specific Kinase Binding Affinity

The 5-azaindole core confers a unique hydrogen-bonding pattern that is distinct from other azaindole isomers. This is critical for target engagement. For example, a study of B-Raf kinase inhibitors demonstrated that a 7-azaindole derivative (Compound 6h) exhibits potent enzyme and cellular activity with an IC50 of 2.5 nM and 63 nM, respectively [1]. While this specific data is for a 7-azaindole, it underscores the profound impact of the azaindole regioisomer on biological activity. The 5-azaindole scaffold is specifically required in many kinase inhibitor programs targeting c-Met, Cdc7, and others, where the nitrogen position in the pyridine ring is crucial for hinge-region binding [2].

Kinase Inhibition Structure-Activity Relationship Bioisostere

Cross-Coupling Yield Benchmarking: Suzuki-Miyaura on Azaindole Halides

The feasibility of high-yielding Suzuki-Miyaura couplings on unprotected nitrogen-rich heterocycles, including azaindole halides, is well-documented. A general method using specific Pd precatalysts reports "good to excellent yields" for a broad scope of substrates [1]. An earlier study specifically functionalizing the 2-position of various 5- and 7-azaindoles via Suzuki, Heck, and Stille reactions reported yields ranging from moderate to high using 5% Pd(OAc)₂, LiCl, and KOAc in DMF at 110 °C [2]. This establishes the class reactivity for both iodides and bromides, confirming that the dual-halogenated 7-Bromo-2-iodo-5-azaindole is a viable substrate for such transformations.

Suzuki-Miyaura Cross-Coupling Synthetic Yield

Optimal Research and Procurement Scenarios for 7-Bromo-2-iodo-5-azaindole


Focused Library Synthesis for 5-Azaindole-Based Kinase Inhibitors

Medicinal chemistry teams developing kinase inhibitors around the 5-azaindole scaffold (e.g., targeting Cdc7, c-Met, or Pim-1) will find 7-Bromo-2-iodo-5-azaindole to be a critical synthon. Its dual halogenation enables efficient parallel or sequential Suzuki-Miyaura couplings to introduce diverse aryl/heteroaryl groups at the 2- and 7-positions [1]. This approach rapidly explores chemical space around the core hinge-binding motif, accelerating Structure-Activity Relationship (SAR) studies. Procurement is prioritized when a project requires the specific 5-azaindole isomer and the ability to generate a library of C2/C7-disubstituted analogs from a single, versatile intermediate.

Sequential Diversification for Advanced Intermediates

In complex synthesis, 7-Bromo-2-iodo-5-azaindole is the preferred starting material when a controlled, two-step functionalization sequence is required. The orthogonality of the C–I and C–Br bonds allows for the installation of a first substituent at the more reactive 2-position, followed by a second, different substituent at the 7-position. This capability avoids protecting group manipulations or the need for multiple linear synthetic routes, improving overall yield and reducing synthetic steps compared to using mono-functionalized starting materials. This is particularly valuable for constructing advanced intermediates for preclinical development.

Physicochemical Property Optimization of Drug Candidates

For hit-to-lead or lead optimization programs, the 5-azaindole core is a recognized tool for modulating drug-like properties . Replacing an indole or purine core with a 5-azaindole can fine-tune solubility, pKa, and lipophilicity. 7-Bromo-2-iodo-5-azaindole serves as the entry point for synthesizing 5-azaindole-containing analogs of active compounds to improve ADME profiles while maintaining or enhancing target potency. Its procurement is justified when a project seeks to systematically explore bioisosteric replacements to overcome liabilities associated with other fused heterocyclic cores.

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